![molecular formula C6H8BrN3O2 B2385656 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole CAS No. 1785443-54-0](/img/structure/B2385656.png)
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of bromine, isopropyl, and nitro groups in its structure makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
The synthesis of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3,5-dibromo-1-isopropylpyrazole with nitric acid to introduce the nitro group at the 4-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, often using reagents like potassium permanganate.
Scientific Research Applications
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole include other substituted pyrazoles, such as:
4-Bromo-1H-pyrazole: Lacks the isopropyl and nitro groups, making it less versatile in certain synthetic applications.
1-Isopropyl-4-nitro-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-1-methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.
Biological Activity
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
This compound has the following chemical structure:
- Molecular Formula: C7H9BrN3O2
- Molecular Weight: 232.07 g/mol
- IUPAC Name: this compound
The compound can be synthesized through various methods, typically involving the bromination of 1-isopropyl-4-nitro-1H-pyrazole. The synthesis pathways often focus on optimizing yield and purity while minimizing by-products.
2.1 Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cell lines and exhibit cytotoxic effects.
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
2.2 Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. For instance, compounds similar to this compound have shown significant inhibition of COX-2 activity, a key enzyme in the inflammatory process.
Compound | IC50 (µmol) | Standard |
---|---|---|
Compound 5 | 0.04 ± 0.09 | Celecoxib |
Compound 6 | 0.04 ± 0.02 | Celecoxib |
These results indicate that the compound may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition: The nitro group may play a role in inhibiting specific enzymes related to cancer proliferation and inflammation.
- Cell Cycle Arrest: Similar pyrazole derivatives have been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
4. Case Studies
Recent case studies illustrate the compound's potential:
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of pyrazoles, including our compound of interest, exhibited varying levels of cytotoxicity, with some compounds showing IC50 values as low as 0.28 µM against lung cancer cells . This highlights the need for further exploration into structure-activity relationships (SAR) to optimize efficacy.
Case Study: Anti-inflammatory Activity
In vivo studies using carrageenan-induced paw edema models have shown that pyrazole derivatives can significantly reduce inflammation markers, suggesting a strong potential for therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
5-bromo-4-nitro-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPEYXSSUVPEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.